molecular formula C6H7ClN2O B3026784 6-Chloro-2,5-dimethylpyridazin-3(2H)-one CAS No. 1114563-59-5

6-Chloro-2,5-dimethylpyridazin-3(2H)-one

Cat. No.: B3026784
CAS No.: 1114563-59-5
M. Wt: 158.58
InChI Key: ROTULOMPEFVIJR-UHFFFAOYSA-N
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Description

6-Chloro-2,5-dimethylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chlorine atom at position 6 and two methyl groups at positions 2 and 5 on the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,5-dimethylpyridazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. For example, the reaction of 2,5-dimethyl-3,6-dichloropyridazine with hydrazine hydrate under reflux conditions can yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,5-dimethylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, primary and secondary amines, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 6-alkoxy-2,5-dimethylpyridazin-3(2H)-one, 6-amino-2,5-dimethylpyridazin-3(2H)-one, and 6-thio-2,5-dimethylpyridazin-3(2H)-one.

    Oxidation Reactions: The major product is this compound N-oxide.

    Reduction Reactions: Products include 6-chloro-2,5-dimethyl-1,2-dihydropyridazin-3(2H)-one.

Scientific Research Applications

6-Chloro-2,5-dimethylpyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: It is used as a building block in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-2,5-dimethylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyridazin-3(2H)-one: Lacks the chlorine atom at position 6, which can affect its reactivity and biological activity.

    6-Bromo-2,5-dimethylpyridazin-3(2H)-one:

    6-Methyl-2,5-dimethylpyridazin-3(2H)-one: Contains an additional methyl group at position 6, which can influence its chemical properties and interactions.

Uniqueness

6-Chloro-2,5-dimethylpyridazin-3(2H)-one is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, making it a versatile intermediate in chemical synthesis

Properties

IUPAC Name

6-chloro-2,5-dimethylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-3-5(10)9(2)8-6(4)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTULOMPEFVIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275539
Record name 6-Chloro-2,5-dimethyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114563-59-5
Record name 6-Chloro-2,5-dimethyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114563-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,5-dimethyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title intermediate was prepared from 6-chloro-5-methyl-2H-pyridazin-3-one following a procedure analogous to that described for intermediate 6-chloro-2,4-dimethyl-2H-pyridazin-3-one in Example 17*. Mass spectrum (ESI+): m/z=159/161 (CI) [M+H]+
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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